2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid
Description
2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a brominated thiophene moiety and a carboxylic acid functional group. methyl) . Pyrimidine-carboxylic acid derivatives are often explored for therapeutic applications, particularly as enzyme inhibitors or receptor antagonists, due to their ability to engage in hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C10H7BrN2O2S |
|---|---|
Molecular Weight |
299.15 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2S/c1-5-2-7(10(14)15)13-9(12-5)8-3-6(11)4-16-8/h2-4H,1H3,(H,14,15) |
InChI Key |
XNXGMUISOJKHCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC(=CS2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions generally include:
Reagents: Boronic acid, halide (such as 4-bromothiophene), palladium catalyst (Pd(PPh3)4), and a base (such as K3PO4).
Solvent: Commonly used solvents include ethanol or a mixture of ethanol and water.
Temperature: The reaction is typically carried out at elevated temperatures, around 90°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly in the context of its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Key Compounds for Comparison :
2-(4-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid (CAS: 1889642-21-0)
- Molecular formula: C₉H₄BrClN₂O₂S
- Molecular weight: 319.56 g/mol
- Substituents: Bromothiophene (electron-withdrawing), chlorine (electron-withdrawing).
- Purity: ≥95% (HPLC).
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid (CAS: 1272301-61-7)
- Molecular formula: C₁₂H₉ClN₂O₂
- Molecular weight: 248.67 g/mol
- Substituents: Chlorophenyl (moderate electron-withdrawing), methyl (electron-donating).
2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid (CAS: 1018648-19-5) Molecular formula: C₈H₁₁N₃O₂ Molecular weight: 181.19 g/mol Substituents: Dimethylamino (strong electron-donating), methyl.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to 6-chloro analog.
Key Observations :
- Electron-withdrawing vs. In contrast, dimethylamino or methyl groups (e.g., ) donate electrons, possibly improving solubility in polar solvents.
- Hydrophobicity: The bromothiophene group in the target compound may reduce aqueous solubility compared to phenyl or dimethylamino analogs .
Comparison with Retinol Binding Protein 4 (RBP4) Antagonists
Compounds such as 2-((3aR,5r,6aS)-5-(2-Chloro-3-fluorophenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-6-methylpyrimidine-4-carboxylic acid (Compound 64, m/z 376) and its analogs (e.g., Compound 66, m/z 393) from demonstrate that substituents on the pyrimidine ring critically influence binding affinity to biological targets . For example:
- Compound 64 : High purity (>99%) and moderate molecular weight (m/z 376) suggest favorable pharmacokinetic properties.
- Compound 66 : A bromine or fluorine atom increases molecular weight (m/z 393) and may enhance target engagement via halogen bonding.
However, the methyl group at the 6-position may reduce steric hindrance compared to bulkier substituents like hexahydrocyclopenta[c]pyrrol-2(1H)-yl .
Biological Activity
2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H7BrN2O2S |
| Molecular Weight | 299.15 g/mol |
| IUPAC Name | This compound |
| InChI Key | XNXGMUISOJKHCW-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling reaction, which is effective for forming carbon-carbon bonds. The process requires:
- Reagents : Boronic acid, halide (e.g., 4-bromothiophene), palladium catalyst (Pd(PPh3)4), and a base (K3PO4).
- Solvent : Ethanol or a mixture of ethanol and water.
- Temperature : Approximately 90°C.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The carboxylic acid group may facilitate binding to active sites, influencing enzymatic activity and cellular pathways.
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds synthesized from this structure were tested against HepG2 (human hepatocellular carcinoma) and HCT116 (human colorectal carcinoma) cell lines. The results indicated an IC50 range between 7.7–14.2 µg/ml, showcasing comparable efficacy to established antitumor agents such as 5-fluorouracil and afatinib .
Antimicrobial Activity
Research has also explored the antimicrobial potential of this compound. In vitro studies have shown that certain derivatives possess broad-spectrum antimicrobial activity against various bacterial strains, including Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to evaluate effectiveness, revealing promising results for specific derivatives .
Case Studies
-
Antitumor Evaluation :
- A study synthesized several derivatives based on the core structure of this compound and evaluated their antitumor activity using MTT assays. The most potent derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, indicating their potential as new anticancer drugs .
-
Antimicrobial Studies :
- Another investigation focused on the synthesis of pyridyl amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acids, which included structural motifs similar to this compound. The study reported effective antimicrobial activity against Pseudomonas aeruginosa with MIC values indicating strong potential for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
